5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is a versatile material used in scientific research1. Its unique structure offers potential applications in various fields, such as medicinal chemistry and materials science1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide”. However, there are related compounds that have been synthesized. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized2. Another study reported the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives3.Molecular Structure Analysis
The molecular structure of “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is complex, containing several functional groups. Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound.Chemical Reactions Analysis
Again, I couldn’t find specific information on the chemical reactions involving “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide”. However, related compounds have been involved in various chemical reactions. For instance, 5-Bromo-2-thiophenecarboxaldehyde was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde4.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide” are not explicitly mentioned in the sources I found. However, a related compound, 5-Bromo-2-thiophenecarboxaldehyde, has a refractive index of 1.637 (lit.), a boiling point of 105-107 °C/11 mmHg (lit.), and a density of 1.607 g/mL at 25 °C (lit.)4.Scientific Research Applications
Synthesis and Reactivity
The compound 5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a versatile compound used in the synthesis of various organic molecules. Studies have shown that similar thiophene-2-carboxamide compounds can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, primarily at the thiophene ring's 5-position, indicating a potential for chemical modification and the creation of derivatives with diverse properties (Aleksandrov et al., 2020).
Synthesis of Derivatives and Their Properties
Derivatives of thiophene-2-carboxamide, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been synthesized via Suzuki cross-coupling reactions. These derivatives exhibit intriguing properties, including various electronic and nonlinear optical attributes, as assessed by Density Functional Theory (DFT) calculations. These properties include reactivity parameters like frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness. Particularly, the electronic delocalization over pyrazine, benzene, and thiophene rings in these compounds has been studied for their nonlinear optical (NLO) behavior, demonstrating their potential in electronic and photonic applications (Ahmad et al., 2021).
Crystal Structure Analysis
The compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, structurally related to the query compound, has been analyzed using various spectroscopic techniques and X-ray crystallography. This detailed structural analysis provides insights into the molecular arrangement, bond lengths, and angles, offering a foundation for understanding the molecular geometry and interactions of similar compounds (Anuradha et al., 2014).
Safety And Hazards
Future Directions
The future directions for “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide” could involve further exploration of its potential applications in medicinal chemistry and materials science1. More research could also be done to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Please note that this analysis is based on the information I found, and there may be more recent or detailed information available in scientific literature or databases. Always consult with a qualified professional or researcher for more accurate information.
properties
IUPAC Name |
5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS2/c14-11-5-4-10(20-11)12(18)17-13-16-9(7-19-13)8-3-1-2-6-15-8/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNFOQABHVJICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
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